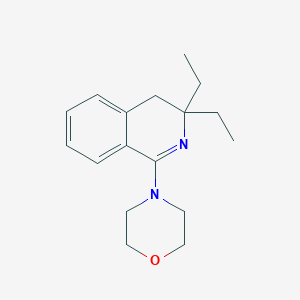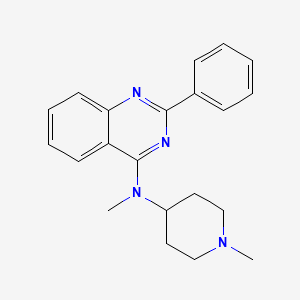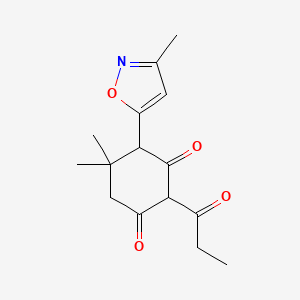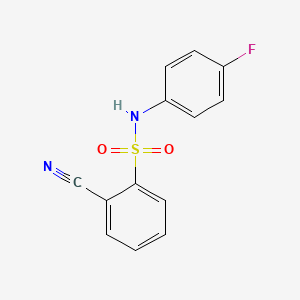![molecular formula C14H8Cl2N2O2 B5508284 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds structurally similar to 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide, often involves condensation reactions of acryloyl chloride derivatives with different amines and alcohols. For example, Saikachi and Suzuki (1959) synthesized a range of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensing 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with various amines and alcohols, though these derivatives unexpectedly did not show the anticipated antibacterial activity, potentially due to low solubility in water (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
Studies on the molecular structure of furan derivatives similar to this compound often employ spectroscopic methods like NMR and X-ray diffraction. For instance, Kariuki et al. (2022) determined the structure of a closely related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, using NMR spectroscopy and single-crystal X-ray diffraction, highlighting the precision of modern spectroscopic techniques in elucidating complex molecular architectures (Kariuki et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of furan derivatives, including this compound, is an area of significant interest. Pevzner (2016) synthesized a series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates and studied their reactions with nitromethane, revealing insights into the regioselectivity and potential synthetic utility of these compounds (Pevzner, 2016).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting points, and crystal forms, are crucial for understanding their behavior in various environments. Kiryu and Iguchi (1967) investigated the polymorphism of a similar furan compound, finding different crystal forms and transitions between these forms at specific temperatures, which provides valuable information for the characterization and application of these materials (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The study of chemical properties, such as reactivity under various conditions and the effect of substituents on the furan ring, is vital for the application and further functionalization of compounds like this compound. The work by Latif, Mishriky, and Girgis (1975) on the reactions of tetrachloro-o-benzoquinone with acrylophenones exemplifies the exploration of chemical reactivity and the synthesis of potentially valuable compounds (Latif, Mishriky, & Girgis, 1975).
Scientific Research Applications
Synthesis and Chemical Properties
Oxidative Cyclization : A study by Burgaz et al. (2007) demonstrated the use of 3-oxopropanenitriles with unsaturated amides, including compounds similar to 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide, in oxidative cyclization using manganese(III) acetate. This process yields various cyanoacrylamides and highlights the chemical reactivity of similar compounds (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Synthesis of Furan Derivatives : Research by Saikachi and Suzuki (1959) involved synthesizing derivatives of this compound, exploring different condensation reactions to create new compounds. This research contributes to understanding the synthesis processes and potential applications of furan derivatives (Saikachi & Suzuki, 1959).
Applications in Material Science and Engineering
Liquid Crystalline Materials : Miyake, Kusabayashi, and Takenaka (1984) studied the thermal properties of liquid crystalline materials, including cyanothiophene and cyanofuran compounds. These findings may provide insights into the potential applications of this compound in the development of new materials with specific thermal and physical properties (Miyake, Kusabayashi, & Takenaka, 1984).
Organic Sensitizers for Solar Cells : Kim et al. (2006) explored the molecular engineering of organic sensitizers for solar cell applications. They synthesized novel organic sensitizers with functional groups similar to those in this compound. This research suggests the potential application of such compounds in solar energy technology (Kim et al., 2006).
Bioorganic and Medicinal Chemistry
- Anti-Malarial Agents : A study by Wiesner et al. (2003) on novel anti-malarial agents included the investigation of compounds structurally related to this compound. The research focused on synthesizing and analyzing the structure-activity relationships of these compounds, indicating potential biomedical applications (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-1-3-11(12(16)6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H2,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDRNUMYFAXMV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)





![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)